molecular formula C24H35N5O8S B1214087 (3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid CAS No. 160138-41-0

(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B1214087
CAS No.: 160138-41-0
M. Wt: 553.6 g/mol
InChI Key: FPOQHPVEVPIFME-RXVVDRJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR-158999 is a small molecule drug initially developed by Astellas Pharma, Inc. It functions as a fibrinogen inhibitor, glycoprotein IIb/IIIa antagonist (integrin alpha-IIb/beta-3 antagonist), and platelet aggregation inhibitor. This compound was primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .

Preparation Methods

The synthetic routes and reaction conditions for FR-158999 involve multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The industrial production methods for this compound are proprietary and detailed information is not publicly available. the general approach involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to build the desired peptide chain .

Chemical Reactions Analysis

FR-158999 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

    Chemistry: The compound has been used as a model molecule for studying peptide synthesis and structure-activity relationships.

    Biology: It has been investigated for its effects on platelet aggregation and its potential as an antithrombotic agent.

    Medicine: Clinical trials were conducted to evaluate its efficacy in preventing thrombosis and other cardiovascular conditions.

    Industry: The compound’s unique properties have made it a valuable tool in drug discovery and development.

Mechanism of Action

FR-158999 exerts its effects by inhibiting the interaction between fibrinogen and the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, which is a critical step in the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .

Comparison with Similar Compounds

FR-158999 can be compared with other fibrinogen inhibitors and glycoprotein IIb/IIIa antagonists, such as:

Properties

CAS No.

160138-41-0

Molecular Formula

C24H35N5O8S

Molecular Weight

553.6 g/mol

IUPAC Name

(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H35N5O8S/c1-15(2)21(24(34)29-9-12-38(35,36)13-10-29)28-23(33)18(14-20(31)32)27-19(30)4-3-11-37-17-7-5-16(6-8-17)22(25)26/h5-8,15,18,21H,3-4,9-14H2,1-2H3,(H3,25,26)(H,27,30)(H,28,33)(H,31,32)/t18-,21-/m0/s1

InChI Key

FPOQHPVEVPIFME-RXVVDRJESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCS(=O)(=O)CC1)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N

SMILES

CC(C)C(C(=O)N1CCS(=O)(=O)CC1)NC(=O)C(CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N

Canonical SMILES

CC(C)C(C(=O)N1CCS(=O)(=O)CC1)NC(=O)C(CC(=O)O)NC(=O)CCCOC2=CC=C(C=C2)C(=N)N

160138-41-0

Synonyms

FR 158999
FR-158999
FR158999

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.